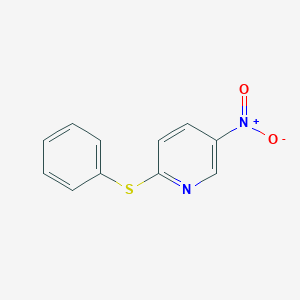

5-Nitro-2-phenylsulfanylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMDLSOFHNYXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351411 | |

| Record name | 5-nitro-2-phenylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4262-10-6 | |

| Record name | 5-nitro-2-phenylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Nitro 2 Phenylsulfanylpyridine and Structural Analogues

Synthetic Routes to 5-Nitro-2-phenylsulfanylpyridine

The construction of this compound can be approached through several strategic disconnections, primarily involving the sequential introduction of the nitro and phenylsulfanyl groups onto the pyridine (B92270) core.

Electrophilic Nitration Strategies for Pyridine Scaffolds

The direct nitration of a pyridine ring is a classic example of electrophilic aromatic substitution. However, the pyridine nitrogen deactivates the ring towards electrophilic attack, making the reaction more challenging than with benzene. To achieve nitration, strong activating conditions are typically required. The process involves the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. masterorganicchemistry.com

For the synthesis of 5-nitro-substituted pyridines, the directing effects of existing substituents are crucial. Starting with a 2-substituted pyridine, the incoming nitro group is generally directed to the 5-position. For instance, the nitration of 2-aminopyridine (B139424) using a mixture of concentrated nitric acid and sulfuric acid yields 5-nitro-2-aminopyridine. google.com A similar strategy can be envisioned for the synthesis of this compound, where 2-phenylsulfanylpyridine would be subjected to nitrating conditions. The electron-donating character of the sulfur atom, albeit modest, would direct the electrophilic nitronium ion to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor the formation of the desired 5-nitro isomer and minimize side reactions.

Table 1: General Conditions for Electrophilic Nitration of Pyridine Derivatives

| Reagents | Temperature | Comments |

| Conc. HNO₃, Conc. H₂SO₄ | 20-60 °C | Standard conditions for generating the nitronium ion. google.com |

| Fuming HNO₃, H₂SO₄ | Varies | Harsher conditions for less reactive substrates. |

Note: The specific conditions would need to be optimized for the 2-phenylsulfanylpyridine substrate.

Nucleophilic Substitution Reactions for Phenylsulfanyl Moiety Introduction

An alternative and often more efficient approach to this compound involves the nucleophilic aromatic substitution (SNA_r) reaction. This strategy relies on a pyridine ring that is already activated towards nucleophilic attack by the presence of a strong electron-withdrawing group, such as a nitro group. In this scenario, a suitable leaving group at the 2-position of a 5-nitropyridine derivative is displaced by a sulfur-based nucleophile.

Common starting materials for this approach include 2-halo-5-nitropyridines (e.g., 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine). The reaction with a thiophenol salt, such as sodium thiophenolate (PhSNa), readily displaces the halide to form the desired this compound. sci-hub.se Microwave irradiation has been shown to dramatically decrease reaction times for such nucleophilic substitutions on halopyridines. sci-hub.se The reactivity of the halopyridine often follows the trend I > Br > Cl > F for this type of reaction, although this can be influenced by the nature of the nucleophile. sci-hub.se

A specific example of a related nucleophilic displacement involves the reaction of methyl 5-nitro-2-pyridinecarboxylate with sodioformanilide, where the nitrite (B80452) group is displaced. nih.gov This highlights that groups other than halogens can also serve as effective leaving groups in SNA_r reactions on electron-deficient pyridine rings.

Table 2: Nucleophilic Substitution for the Synthesis of Phenylsulfanylpyridines

| Pyridine Substrate | Nucleophile | Solvent | Conditions | Product |

| 2-Iodopyridine | PhSNa | HMPA or NMP | ~100°C, 0.5-3 min (microwave) | 2-Phenylthiopyridine sci-hub.se |

| 2-Bromo-5-nitropyridine | Thiophenol, K₂CO₃ | DMF | Room Temperature | This compound |

| 2-Chloro-5-nitropyridine | Thiophenol, Et₃N | Ethanol | Reflux | This compound |

Note: The conditions in the table are illustrative and may need to be adapted for the specific synthesis of this compound.

Cross-Coupling and Functionalization Approaches in Pyridine Synthesis

Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions, predominantly catalyzed by transition metals like palladium, for the formation of carbon-sulfur bonds. While more commonly used for C-C and C-N bond formation, these methods can be adapted for the synthesis of aryl sulfides.

For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between a 2-halopyridine derivative and thiophenol or a thiophenol equivalent. However, the direct application of Suzuki-Miyaura type couplings with pyridine-2-boronates can be challenging due to the instability and poor reactivity of these reagents. nih.govnih.gov To overcome this, pyridine sulfinates have been developed as stable and effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides. nih.gov

Another approach is the decarboxylative cross-coupling of picolinic acids. Palladium-catalyzed reactions of 2-picolinic acid with aryl bromides have been successfully used to form 2-arylpyridines. rsc.org This methodology could potentially be adapted for the formation of the C-S bond in 2-phenylsulfanylpyridine derivatives.

Preparation of Structurally Related Phenylsulfanyl- and Nitro-Substituted Pyridine Derivatives

The synthetic strategies discussed for this compound can be extended to a wide range of structurally related analogues, allowing for the fine-tuning of their chemical and physical properties.

Synthesis of 2-Phenylsulfanylpyridine Derivatives with Varying Substituents

The synthesis of 2-phenylsulfanylpyridine derivatives with different substituents on either the pyridine ring or the phenyl ring can be achieved by employing appropriately substituted starting materials. For example, various substituted anilines can be used to create a range of 2-anilinopyridine (B1266264) derivatives, which are structurally related to 2-phenylsulfanylpyridines. rsc.org Similarly, reacting substituted thiophenols with 2-halopyridines under nucleophilic substitution conditions would yield a library of 2-(substituted-phenylsulfanyl)pyridines.

Cross-coupling reactions also offer great flexibility. The Suzuki-Miyaura coupling, despite its challenges with 2-pyridylboronic acids, has been used to synthesize highly substituted bipyridines and can be adapted for other derivatives. acs.orgmdpi.com The use of different arylboronic acids or aryl halides allows for the introduction of a wide variety of substituents. acs.org

One-Pot and Multi-Component Reaction (MCR) Strategies for Pyridine Systems

To improve synthetic efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have gained significant attention for the synthesis of highly substituted pyridines. oup.comorganic-chemistry.orgcore.ac.uknanoscalereports.comrsc.org These strategies involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a sequential manner, avoiding the isolation of intermediates.

Several MCRs for pyridine synthesis have been reported:

A base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols can produce highly decorated pyridine derivatives. organic-chemistry.org

The Bohlmann-Rahtz reaction, involving the cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, provides regiocontrolled access to polysubstituted pyridines. core.ac.uk

A one-pot, three-component synthesis of polysubstituted pyridines can be achieved through the cyclo-condensation of an aromatic aldehyde, malononitrile, and a substituted phenol (B47542) using a nano copper ferrite (B1171679) catalyst. nanoscalereports.com

Sodium hydroxide (B78521) can catalyze a one-pot multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol to yield functionalized pyridines. rsc.org

These MCRs offer powerful and atom-economical routes to complex pyridine structures and could be adapted for the synthesis of phenylsulfanyl- and nitro-substituted pyridines by using appropriately functionalized starting materials.

Novel Methodologies for Introducing Nitro and Thioether Functionalities to Heterocycles

The synthesis of functionalized heterocyclic compounds, particularly those incorporating both nitro and thioether moieties, is a subject of intense research due to their prevalence in medicinally and industrially significant molecules. The strategic placement of a nitro group, a potent electron-withdrawing group, fundamentally alters the electronic landscape of a heterocyclic ring, paving the way for specific chemical transformations. This is particularly true for pyridine derivatives, where a nitro group can activate the ring towards nucleophilic attack. wikipedia.org Concurrently, the introduction of a thioether linkage is a key step in building complex molecular architectures. Modern synthetic organic chemistry has moved towards developing milder, more efficient, and highly selective methods for installing these functional groups, moving beyond classical, often harsh, reaction conditions.

A primary and well-established route for synthesizing compounds like this compound involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. wikipedia.org Typically, a 2-halo-5-nitropyridine serves as the electrophilic substrate. The nitro group at the C-5 position (para to the leaving group) is crucial as it stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution of the C-2 halide by a sulfur nucleophile like thiophenol. wikipedia.org

Recent advancements have focused on refining these SNAr reactions to proceed under milder conditions. For instance, the substitution of heteroaryl halides with thiols can be achieved smoothly using potassium carbonate (K2CO3) as the base in a solvent like N,N-dimethylacetamide (DMAc), with reactions often proceeding at temperatures ranging from room temperature to 100 °C. nih.govbohrium.com For highly electron-deficient heterocycles, such as those bearing a nitro group, these reactions can be particularly efficient, obviating the need for more aggressive reagents or conditions. nih.govbohrium.com

A truly novel approach to activating pyridines for SNAr involves their conversion into highly reactive pyridinium (B92312) intermediates. One such strategy is the formation of 2-halopyridinium ketene (B1206846) hemiaminals. These intermediates, generated from 2-halopyridines, are exceptionally electrophilic and react readily with a broad range of thiols and thiolates at room temperature. chemrxiv.orgchemrxiv.org This method circumvents common issues associated with traditional SNAr reactions, such as the need for elevated temperatures, highly polar solvents, or expensive catalysts. chemrxiv.org

Beyond the SNAr of halo-pyridines, cutting-edge research has explored the direct functionalization of C-NO2 bonds. Transition-metal catalysis offers powerful tools for this purpose. Copper-catalyzed denitrative C–S bond formation has emerged as a viable pathway for coupling nitroarenes directly with thiophenols. acs.org This transformation allows for the direct replacement of a nitro group with a thioether, representing a significant increase in atom economy and a departure from the traditional multi-step sequence involving halogenation. Although the precise mechanism is still under investigation, it is proposed to involve a Cu-SAr intermediate that reacts with the nitroarene. acs.org

In a related vein, palladium-catalyzed cross-coupling reactions that achieve the cleavage of a C–NO2 bond represent a frontier in synthetic chemistry. nih.gov While initial breakthroughs focused on Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, these methods establish the principle that the typically inert C-NO2 bond can be activated by a suitable transition-metal catalyst. nih.gov The development of highly active catalysts, such as those employing bulky phosphine (B1218219) ligands (e.g., BrettPhos) or N-heterocyclic carbenes (NHCs), has been crucial. nih.gov The extension of this denitrative coupling strategy to C-S bond formation is an active area of development, promising a direct and versatile route to aryl thioethers from readily available nitroarene feedstocks.

The following table summarizes some of these novel methodologies for forming thioether linkages on nitro-substituted heterocycles.

Interactive Data Table: Modern Synthetic Routes to Thioether-Substituted Nitroheterocycles

| Methodology | Substrate Example | Reagent/Catalyst | Conditions | Key Outcome & Advantage |

| Mild SNAr nih.govbohrium.com | 2-Chloro-5-nitropyridine | Thiophenol, K2CO3 | DMAc, rt-100 °C | Formation of this compound under mild, base-mediated conditions without requiring a metal catalyst. |

| Pyridinium Activation chemrxiv.orgchemrxiv.org | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Aryl/Alkyl Thiols | Room Temperature | Exceptionally reactive electrophile allows for rapid C-S bond formation at room temperature, avoiding harsh conditions. |

| Cu-Catalyzed Denitrative Thioetherification acs.org | Generic Nitroarene | Thiophenol, CuI, K2CO3 | DMF | Direct replacement of the nitro group with a thioether, offering high atom economy and a novel reaction pathway. |

| Pd-Catalyzed Denitrative Coupling nih.gov | Generic Nitroarene | Arylboronic Acid (for C-C), Pd/BrettPhos or Pd/NHC | Varies (e.g., Dioxane) | Establishes precedent for C-NO2 bond cleavage, opening a potential future pathway for direct, catalytic C-S bond formation. |

Chemical Reactivity and Mechanistic Pathways of 5 Nitro 2 Phenylsulfanylpyridine

Reactivity of the Nitro Group in 5-Nitro-2-phenylsulfanylpyridine

The nitro group is a powerful modulator of the molecule's chemical behavior, primarily due to its significant electron-withdrawing nature. nih.govscispace.com This influences not only its own transformations but also the reactivity of the entire pyridine (B92270) system. nih.gov

The nitro group in aromatic and heteroaromatic systems is readily susceptible to reduction, a transformation that is crucial for the synthesis of amino derivatives. The most common method for this conversion is catalytic hydrogenation.

In a typical mechanism for catalytic hydrogenation, the reaction proceeds on the surface of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org The process involves the adsorption of both the nitro compound and hydrogen gas onto the catalyst surface. This is followed by the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine product is generated and desorbed from the catalyst surface. libretexts.org

The reduction of this compound to its corresponding amine, 5-amino-2-phenylsulfanylpyridine, follows this general pathway.

Table 1: Conditions for Catalytic Hydrogenation of Nitroarenes This table presents generalized conditions for the reduction of nitroarenes, which are applicable to this compound.

| Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| Pd/C | Ethanol, Methanol, or Ethyl Acetate (B1210297) | H₂ gas, room temperature and pressure | Amine |

| PtO₂ (Adams' catalyst) | Ethanol or Acetic Acid | H₂ gas, room temperature and pressure | Amine |

| Raney Nickel | Ethanol | H₂ gas, elevated temperature and pressure | Amine |

Source: Adapted from general knowledge on catalytic hydrogenation. libretexts.org

The nitro group exerts a strong deactivating effect on the pyridine ring towards electrophilic aromatic substitution. As a powerful electron-withdrawing group, it significantly reduces the electron density of the aromatic system. nih.govscispace.com This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group (positions 4 and 6).

In the case of this compound, the nitro group at the 5-position deactivates the entire ring, making electrophilic attack highly unfavorable under standard conditions. The presence of the nitrogen atom in the pyridine ring already makes it electron-deficient compared to benzene, and the addition of the nitro group further exacerbates this. thieme-connect.de Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation on the pyridine core are generally not feasible.

Reactivity of the Phenylsulfanyl Group

The phenylsulfanyl group at the 2-position is a key site for chemical modification, particularly through oxidation of the sulfur atom.

The oxidation from a sulfide (B99878) to a sulfoxide (B87167) is typically achieved using a controlled amount of an oxidizing agent. Further oxidation yields the sulfone. organic-chemistry.org

Sulfide to Sulfoxide: This step requires mild oxidizing conditions. Common reagents include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgnih.gov Electrochemical methods have also been developed for this selective oxidation. researchgate.net

Sulfide/Sulfoxide to Sulfone: Stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent will drive the oxidation to the sulfone state. Reagents like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide are effective. organic-chemistry.orgnih.gov

The reaction pathway involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Table 2: Common Oxidizing Agents for Sulfide Oxidation

| Reagent | Product Selectivity | Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalyst (e.g., TaC₂, NbC₂) and stoichiometry dependent. organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide | Controlled stoichiometry, low temperature. |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidation. |

| Periodic Acid (H₅IO₆) | Sulfoxide | Catalyzed by FeCl₃. organic-chemistry.org |

Source: Information compiled from organic chemistry resources on sulfide oxidation. organic-chemistry.orgorganic-chemistry.org

For instance, studies on analogous pyridyl sulfides have shown that palladium-catalyzed C-H functionalization can be performed while avoiding the oxidation of the sensitive sulfur atom by using carefully controlled conditions and specific solvents. acs.orgresearchgate.net This highlights the feasibility of manipulating one part of the molecule while preserving the thioether, or intentionally oxidizing it when desired.

While the sulfur atom itself can be oxidized, the C-S bond can also be subject to cleavage. The 2-position of the pyridine ring, particularly when activated by the 5-nitro group, can be susceptible to nucleophilic aromatic substitution (SNAr). In this context, the phenylsulfanyl group can potentially act as a leaving group, being displaced by a strong nucleophile. However, this reactivity is less common compared to the oxidation of the sulfur.

Transformations of the Pyridine Core in this compound

Direct functionalization of the pyridine core, beyond the reactions of the existing substituents, is challenging due to the electronic deactivation by the nitro group and the pyridine nitrogen itself. nih.govthieme-connect.de However, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at an activated position (ortho or para to the nitro group). In this compound, the positions susceptible to nucleophilic attack are C4 and C6. If a halogen were present at these positions, it could be displaced by various nucleophiles. While the phenylsulfanyl group could be displaced as mentioned, direct C-H functionalization of the pyridine ring via nucleophilic attack is not a typical reaction pathway without prior modification.

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

The electronic nature of the substituted pyridine ring in this compound makes it highly susceptible to nucleophilic attack while being generally deactivated towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient compared to benzene. This characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position. Consequently, the pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr). byjus.comlibretexts.orgyoutube.compressbooks.pub In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group.

For this compound, the phenylsulfanyl group (PhS-) at the 2-position serves as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub

Addition of Nucleophile: A nucleophile attacks the carbon atom at the 2-position, which is bonded to the phenylsulfanyl group. This step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Stabilization and Elimination: The negative charge of this intermediate is delocalized and effectively stabilized by the resonance effect of the nitro group at the para-position (C5 is para to C2). libretexts.orgpressbooks.pub Subsequently, the aromaticity is restored by the elimination of the phenylsulfanyl leaving group.

This reactivity makes this compound a valuable substrate for introducing a variety of nucleophiles at the 2-position of the pyridine ring. Common nucleophiles that can participate in this reaction include alkoxides, amines, and thiols. byjus.com While direct SNAr reactions on phenylsulfanylpyridines have been reported, they sometimes result in modest yields. thieme-connect.com The rate of SNAr reactions generally increases with the number of electron-withdrawing groups on the ring. libretexts.org

Electrophilic Aromatic Substitution (EAS)

In contrast to its high reactivity towards nucleophiles, the this compound ring is strongly deactivated towards electrophilic aromatic substitution (EAS). Both the pyridine nitrogen and the nitro group are powerful deactivating groups, significantly reducing the electron density of the ring system and making it less attractive to electrophiles. msu.eduyoutube.comyoutube.com

Directing Effects: Should an EAS reaction be forced to occur on the pyridine ring, the directing effects of the substituents would be complex. The nitro group is a meta-director, while the pyridine nitrogen also directs incoming electrophiles to the meta-position (C3 and C5). msu.edu The phenylsulfanyl group is typically an ortho-, para-director. The combination of these effects makes predicting the outcome of EAS on the pyridine nucleus challenging.

Substitution on the Phenyl Ring: A more feasible pathway for electrophilic substitution involves the phenylsulfanyl moiety. Palladium-catalyzed C-H functionalization reactions, such as halogenation (bromination, iodination) and acetoxylation, have been demonstrated on pyridyl aryl sulfides. acs.org In these reactions, the pyridinyl group acts as a directing group, guiding the electrophilic attack to the ortho-position of the phenyl ring of the phenylsulfanyl group, while avoiding oxidation of the sulfur atom. acs.org

| Reaction Type | Reagent/Catalyst | Position of Substitution | Product Type |

| Nucleophilic Aromatic Substitution | Nu: (e.g., RO⁻, RNH₂) | C2 (Pyridine ring) | 2-Nu-5-nitropyridine |

| Palladium-catalyzed Bromination | N-Bromosuccinimide (NBS), Pd(acac)₂ | Ortho (Phenyl ring) | 5-Nitro-2-(bromophenylsulfanyl)pyridine |

| Palladium-catalyzed Iodination | N-Iodosuccinimide (NIS), Pd(acac)₂ | Ortho (Phenyl ring) | 5-Nitro-2-(iodophenylsulfanyl)pyridine |

| Palladium-catalyzed Acetoxylation | Phenyliodine diacetate (PIDA) | Ortho (Phenyl ring) | 5-Nitro-2-(acetoxyphenylsulfanyl)pyridine |

Ring-Opening and Ring-Closure Reactions

The electron-deficient nature of the nitropyridine ring also makes it susceptible to ring-opening reactions under specific conditions, often followed by ring-closure to form new heterocyclic systems.

Ring-Opening with Strong Base

Studies on structurally related compounds, such as 2-chloro-5-nitropyridine (B43025), have shown that treatment with a strong base like sodium hydroxide (B78521) can lead to the opening of the pyridine ring. cdnsciencepub.comcdnsciencepub.com The reaction proceeds through nucleophilic attack of the hydroxide ion on the ring, leading to the formation of a stable, open-chain intermediate. cdnsciencepub.com It is plausible that this compound could undergo a similar transformation when treated with a potent nucleophile.

This open-chain intermediate can, under certain conditions, be induced to undergo a subsequent intramolecular reaction to re-close the ring, forming a different pyridine derivative. cdnsciencepub.com The kinetics of this ring-closure step have been shown to be first-order in both the intermediate and the hydroxide ion. cdnsciencepub.com

Addition of Nucleophile, Ring Opening, Ring Closure (ANRORC)

The ANRORC mechanism is a known pathway for nucleophilic substitution in heterocyclic compounds, particularly pyrimidines. wikipedia.org This mechanism involves:

A ddition of the N ucleophile.

R ing O pening of the initial adduct.

R ing C losure to form the final product, which may be an isomer of a direct substitution product.

While not explicitly documented for this compound, the ANRORC mechanism is a potential pathway in reactions with strong nucleophiles like metal amides. It often explains the formation of rearranged products that cannot be accounted for by the standard SNAr mechanism. wikipedia.org

Furthermore, three-component ring transformation (TCRT) reactions of 3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonium (B1175870) acetate are used to synthesize 2-substituted-5-nitropyridines. kochi-tech.ac.jpoup.comacs.org These transformations proceed through a complex mechanism involving nucleophilic attack, formation of a bicyclic intermediate, subsequent ring-opening, and finally aromatization via elimination to yield the 5-nitropyridine product. acs.org This underscores the inherent reactivity of the nitropyridine scaffold towards ring transformation pathways.

Derivatization Strategies and Functional Group Interconversions

The functional groups of this compound provide multiple handles for chemical modification, allowing for the synthesis of a wide array of derivatives.

Reduction of the Nitro Group

One of the most significant functional group interconversions is the reduction of the nitro group to a primary amine (–NH₂). This transformation fundamentally alters the electronic properties of the molecule, converting the strongly electron-withdrawing and deactivating nitro group into a strongly electron-donating and activating amino group. masterorganicchemistry.com This change dramatically influences the reactivity in subsequent reactions, for example, making the ring more susceptible to electrophilic attack. masterorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium such as hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.orgnowgonggirlscollege.co.in

Metal Hydrides: While lithium aluminium hydride (LiAlH₄) can reduce aromatic nitro groups, it may lead to the formation of azo compounds. masterorganicchemistry.com A combination of sodium borohydride (B1222165) (NaBH₄) and a transition metal salt like nickel(II) chloride (NiCl₂·6H₂O) has been shown to be an efficient system for reducing nitroarenes to amines in aqueous solutions. asianpubs.org

Oxidation of the Sulfide Linkage

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation. While specific studies on this compound are limited, research on analogous pyridyl sulfides and selenides provides strong evidence for this reactivity. acs.orgresearchgate.net The sulfide can be oxidized to a sulfoxide (–SO–) and further to a sulfone (–SO₂–). This oxidation increases the electron-withdrawing nature of the substituent and can also improve its leaving group ability in nucleophilic substitution reactions. Research on related compounds has shown that oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or even Dess-Martin periodinane can effect transformations at the chalcogen center. researchgate.net

Derivatization via Metal Complexation

The nitrogen atom of the pyridine ring and the sulfur atom of the phenylsulfanyl group can act as ligands to coordinate with metal centers. For instance, 2-phenylsulfanylpyridine and its derivatives readily form stable, square-planar complexes with Gold(III) chloride. researchgate.netnih.gov This complexation represents another avenue for derivatization, potentially leading to catalysts or materials with unique properties. researchgate.net

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Nitro (–NO₂) | Reduction | H₂, Pd/C or Fe, HCl or NaBH₄/NiCl₂ | Amine (–NH₂) |

| Sulfide (–S–) | Oxidation | Oxidizing agent (e.g., mCPBA) | Sulfoxide (–SO–), Sulfone (–SO₂–) |

| Pyridyl-Sulfide | Metal Complexation | Au(III) salts (e.g., NaAuCl₄) | Au(III) complex |

Spectroscopic and Crystallographic Characterization of 5 Nitro 2 Phenylsulfanylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule.

The ¹H NMR spectrum of 5-Nitro-2-phenylsulfanylpyridine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and phenyl rings. The electron-withdrawing nature of the nitro group at the 5-position and the phenylsulfanyl group at the 2-position will significantly influence the chemical shifts of the pyridine ring protons.

The proton at the 6-position (H-6) is anticipated to be the most downfield-shifted proton of the pyridine ring due to the deshielding effects of the adjacent nitro group and the ring nitrogen. The proton at the 3-position (H-3) would likely appear at a higher field compared to H-6, influenced by the adjacent phenylsulfanyl group. The proton at the 4-position (H-4) would be expected to be the most upfield of the pyridine protons. The coupling patterns will be informative, with H-3 and H-4 showing doublet of doublets, and H-6 appearing as a doublet.

The protons of the phenylsulfanyl group are expected to appear in the aromatic region, with their chemical shifts influenced by the sulfur atom.

For comparison, the ¹H NMR data for related compounds are presented in Table 1. For instance, in 2-chloro-5-nitropyridine (B43025), the proton ortho to the nitro group (H-6) is found at a significantly downfield shift. chemicalbook.com Similarly, in 2-methoxy-5-nitropyridine, the proton at H-6 is also shifted downfield. chemicalbook.com A patent describing the synthesis of 5-nitro-2-aminopyridine reports the chemical shifts for its protons, providing further comparative data. google.com

Table 1: ¹H NMR Data for Compounds Related to this compound

| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Phenyl Protons (ppm) | Solvent |

| 2-Chloro-5-nitropyridine | 7.60 (dd) | 8.50 (dd) | 9.25 (d) | - | CDCl₃ |

| 2-Methoxy-5-nitropyridine | 6.90 (d) | 8.40 (dd) | 9.10 (d) | - | CDCl₃ |

| 5-Nitro-2-aminopyridine | 6.55 (s) | 8.19 (s) | 8.85 (s) | - | Not specified |

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton. The carbon atom attached to the nitro group (C-5) is expected to be significantly downfield due to the strong electron-withdrawing effect. The carbon atom bonded to the sulfur (C-2) will also be influenced, and its chemical shift will be characteristic of a carbon in a C-S bond. The remaining pyridine carbons (C-3, C-4, and C-6) will have chemical shifts determined by their position relative to the substituents and the nitrogen atom. The carbons of the phenyl ring will also show distinct signals in the aromatic region.

¹⁵N NMR spectroscopy would be a valuable technique to directly probe the electronic environment of the two nitrogen atoms in this compound. The nitrogen of the nitro group is expected to have a chemical shift in a region characteristic for nitro compounds. The pyridine nitrogen signal will be influenced by the two substituents on the ring. The specific chemical shifts would provide insight into the electronic distribution within the heterocyclic ring.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the pyridine ring, and the phenylsulfanyl moiety. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibration would likely appear in the 600-800 cm⁻¹ range. A study on 2-chloro-5-nitropyridine provides a reference for the vibrational frequencies of a similar substituted pyridine ring. researchgate.net

Raman spectroscopy would complement the FT-IR data and is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton. The symmetric stretching of the nitro group and the ring breathing modes of both the pyridine and phenyl rings are expected to give strong signals in the Raman spectrum. A detailed vibrational analysis of 5-bromo-2-nitropyridine (B47719) using FT-Raman spectroscopy has been reported, which can serve as a guide for the expected vibrational modes of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from electron transitions within its aromatic and heteroaromatic systems. Typically, compounds with nitro groups and extended conjugation display intense absorption bands. The expected transitions would include π→π* transitions associated with the phenyl and nitropyridine rings, and potentially n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms of the nitro group and the sulfur atom of the phenylsulfanyl group. The conjugation between the phenylsulfanyl group and the 5-nitropyridine ring would likely influence the position and intensity of these absorption maxima (λmax). However, without experimental data, the specific wavelengths and molar absorptivity coefficients for these transitions remain undetermined.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. For this compound, this analysis would confirm its molecular formula, C₁₁H₈N₂O₂S.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be compared to the theoretical value to further validate the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of fragments such as the nitro group (NO₂) or parts of the phenylsulfanyl moiety.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₂S |

| Molecular Weight | 232.26 g/mol mdpi.com |

| Theoretical Exact Mass (monoisotopic) | 232.0306 u |

This table is based on theoretical calculations as no experimental mass spectrometry data was found.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide a wealth of information about the molecular structure and intermolecular interactions of this compound.

Determination of Molecular Conformation and Bond Geometries

Table 2: Expected Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). |

| Selected Bond Lengths | e.g., C-S, C-N, N-O (Å). |

| Selected Bond Angles | e.g., C-S-C, O-N-O (°). |

| Torsion Angles | Describing the twist between the two aromatic rings. |

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment; no experimental data is currently available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, π-π Stacking)

The study of the crystal packing would elucidate how individual molecules of this compound arrange themselves in the solid state. This is governed by various non-covalent intermolecular interactions. In related nitro-aromatic structures, interactions such as C-H···O hydrogen bonds involving the nitro group's oxygen atoms are common and play a significant role in stabilizing the crystal lattice. rsc.org Furthermore, π-π stacking interactions between the electron-deficient nitropyridine rings and the electron-rich phenyl rings would be anticipated, influencing the formation of stacked columnar or herringbone motifs in the crystal structure. rsc.org Analysis of these weak interactions is crucial for understanding the supramolecular chemistry of the compound.

Computational Chemistry and Theoretical Investigations of 5 Nitro 2 Phenylsulfanylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the quantum mechanical equations of the system. scielo.org.zaresearchgate.net

Geometry Optimization and Electronic Structure Elucidation

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 5-Nitro-2-phenylsulfanylpyridine, this involves calculating the total energy of the molecule at various geometries until a minimum energy conformation is found. nih.gov This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure describes the distribution of electrons within the molecule. The presence of an electron-withdrawing nitro (-NO₂) group on the pyridine (B92270) ring and an electron-donating phenylsulfanyl group creates a significant electronic asymmetry. This push-pull system results in charge delocalization, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis to understand hyperconjugative interactions and charge transfer within the molecule. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as the electron-donating orbital (nucleophilic), while the LUMO is the electron-accepting orbital (electrophilic). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be predominantly located on the electron-rich phenylsulfanyl group, particularly the sulfur atom and the phenyl ring. researchgate.net Conversely, the LUMO is anticipated to be localized on the electron-deficient nitropyridine ring system. researchgate.net This spatial separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) from the phenylsulfanyl donor to the nitropyridine acceptor upon electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Expected Value (eV) | Description |

|---|---|---|

| E(HOMO) | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | ~ -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Energy difference, indicating molecular reactivity |

Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Based on the electronic structure and FMO analysis, several global and local reactivity descriptors can be calculated using DFT to quantify the chemical behavior of the molecule. researchgate.netnih.gov These descriptors help in predicting how the molecule will interact with other chemical species.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Local reactivity is often analyzed using Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack within the molecule. researchgate.netresearchgate.net For this compound, the primary nucleophilic site (prone to attack by electrophiles) is expected to be the sulfur atom of the phenylsulfanyl group. The primary electrophilic sites (prone to attack by nucleophiles) would be the carbon atoms of the pyridine ring, particularly those adjacent to the nitro group.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Electron donating/accepting tendency |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). youtube.com

In this compound, the MEP surface would clearly show the most negative potential localized around the oxygen atoms of the nitro group, making this a prime site for electrophilic attack and hydrogen bonding interactions. researchgate.net The nitrogen atom of the pyridine ring would also exhibit a negative potential. uni-muenchen.de In contrast, the hydrogen atoms of the phenyl and pyridine rings would show positive potential. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers for rotation between them. For this compound, the key rotational degree of freedom is the dihedral angle defined by the C(pyridine)-S-C(phenyl)-C(phenyl) atoms.

Theoretical Spectroscopic Predictions (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR spectra. For this molecule, characteristic peaks would include the symmetric and asymmetric stretching vibrations of the NO₂ group, typically found around 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively, as well as vibrations from the C-S and aromatic C-H bonds. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These theoretical values are invaluable for interpreting complex experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scielo.org.za The calculations would likely predict an intense absorption band corresponding to the HOMO-LUMO transition, reflecting the intramolecular charge transfer character of the molecule.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Typical Experimental Range |

|---|---|---|

| IR: NO₂ Asymmetric Stretch | ~1550 cm⁻¹ | 1500-1600 cm⁻¹ |

| IR: NO₂ Symmetric Stretch | ~1350 cm⁻¹ | 1300-1400 cm⁻¹ |

| ¹³C NMR: C-NO₂ | ~150 ppm | 145-155 ppm |

| ¹³C NMR: C-S | ~155 ppm | 150-160 ppm |

| UV-Vis: λ_max (ICT band) | ~350 nm | 320-380 nm |

Applications in Advanced Organic Synthesis and Catalysis

A Versatile Synthetic Intermediate

The strategic placement of the nitro and phenylsulfanyl groups on the pyridine (B92270) core allows for a wide range of chemical transformations, making 5-Nitro-2-phenylsulfanylpyridine a highly sought-after synthetic intermediate.

Building Block for Complex Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry and materials science. omicsonline.org this compound serves as a foundational scaffold for the construction of more elaborate heterocyclic systems. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for certain reactions, while the phenylsulfanyl group can be modified or replaced to introduce further complexity. tcichemicals.com This dual functionality allows chemists to build intricate molecular architectures with potential applications in drug discovery and the development of novel materials.

Precursor in Multi-Step Chemical Syntheses

Beyond its role as a direct building block, this compound is a crucial precursor in multi-step synthetic pathways. chemimpex.com Its reactive sites can be sequentially manipulated to introduce various functional groups, leading to the formation of a diverse array of target molecules. This step-wise approach provides chemists with precise control over the final product's structure and properties.

Role in Metal-Catalyzed Reactions

The field of metal-catalyzed reactions has revolutionized organic synthesis, offering efficient and selective methods for forming chemical bonds. mdpi.com this compound and its derivatives are increasingly being explored for their utility in this area, particularly as ligands that can coordinate with transition metals.

Ligand Design and Coordination Chemistry with Transition Metals (e.g., Au(III) complexes)

The nitrogen atom of the pyridine ring and the sulfur atom of the phenylsulfanyl group in this compound can act as donor atoms, allowing the molecule to bind to transition metal centers. uniba.skucj.org.ua This coordination ability is fundamental to its role in catalysis. Researchers have investigated the coordination chemistry of similar 2-phenylsulfanylpyridine derivatives with various transition metals, including gold(III). mdpi.com The electronic properties of the ligand, influenced by the nitro group, can modulate the reactivity and stability of the resulting metal complex. nih.gov The formation of stable complexes is a prerequisite for their use in catalytic applications. nih.gov A review of Au(III) cyclometallated compounds highlights the versatility of 2-arylpyridine ligands, including 2-phenylsulfanylpyridine, in forming various gold complexes. mdpi.com

Table 1: Coordination Behavior of 2-Arylpyridine Derivatives with Gold(III)

| Ligand Type | Coordination Mode | Resulting Complex Type |

| 2-Phenylpyridine (and derivatives) | κ²-N(1),C(6′) | Cycloaurated Au(III) complexes |

| 2-Phenoxypyridine | κ²-N(1),C(6′) | Au(III)-2ArPY* compounds |

| 2-Phenylsulfanylpyridine | κ²-N(1),C(6′) | Au(III)-2ArPY compounds |

| 2-Anilinopyridine (B1266264) | κ²-N(1),C(6′) | Au(III)-2ArPY compounds |

| Note: This data is based on a review of various 2-arylpyridine derivatives and their general coordination behavior with Au(III). mdpi.com |

Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal complexes bearing ligands derived from this compound have the potential to catalyze important bond-forming reactions. The electronic nature of the ligand can influence the catalytic activity of the metal center, making it more efficient in facilitating reactions such as carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bond formations. researchgate.netresearchgate.net These reactions are fundamental in organic synthesis for constructing the carbon skeletons and introducing key functional groups in target molecules. The development of catalysts that can efficiently mediate these transformations is a major focus of chemical research.

Mechanistic Studies of Catalytic Cycles Involving this compound Ligands

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For reactions involving ligands derived from this compound, mechanistic studies would focus on elucidating the elementary steps of the catalytic cycle. This includes processes like oxidative addition, reductive elimination, and insertion reactions. For instance, in a palladium-catalyzed reaction, the cycle might involve the initial C-H activation of a substrate with Pd(II), followed by the insertion of another reactant. researchgate.net The ligand's role in stabilizing the different oxidation states of the metal and influencing the energetics of these steps is a key area of investigation. By unraveling these mechanistic details, chemists can design more effective catalysts for a wide range of synthetic applications.

Structure Reactivity and Structure Property Relationships of 5 Nitro 2 Phenylsulfanylpyridine

Influence of the Nitro Group on Pyridine (B92270) Ring Electronic and Steric Properties

The presence of a nitro group (-NO2) at the 5-position of the pyridine ring significantly influences the molecule's electronic and steric characteristics. The nitro group is a strong electron-withdrawing group, which has a profound effect on the electron density distribution within the pyridine ring. ontosight.aiontosight.ai

Electronic Properties:

Electron Density Reduction: The nitro group deactivates the pyridine ring by withdrawing electron density. This effect is most pronounced at the ortho and para positions relative to the nitro group. In the case of 5-nitro-2-phenylsulfanylpyridine, this would primarily affect the carbon atoms at positions 2, 4, and 6.

Increased Aromaticity and Thermal Stability: Studies on nitro-substituted pyridines have shown that the presence of a nitro group can lead to an increase in the aromaticity and thermal stability of the molecule. researchgate.net Density Functional Theory (DFT) calculations on various nitropyridine derivatives have indicated that nitro-substitution enhances the aromatic character of the pyridine moiety. researchgate.netmetu.edu.tr

Electrophilicity: The electron-deficient nature of the pyridine ring, induced by the nitro group, makes it more susceptible to nucleophilic attack. This is a key factor in the reactivity of nitropyridine derivatives. irjms.com

Steric Properties:

Steric Hindrance: The nitro group can exert steric hindrance, potentially influencing the conformation of the molecule and affecting the accessibility of adjacent sites for chemical reactions. mdpi.com This steric effect can also impact the orientation of the phenylsulfanyl group. mdpi.com

Intermolecular Interactions: The nitro group can participate in various intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding (if suitable donors are present in the crystal lattice), which can influence the packing of molecules in the solid state.

The following table summarizes the key influences of the nitro group on the pyridine ring:

| Property | Influence of the Nitro Group |

| Electronic | Strong electron-withdrawing effect, reducing electron density on the pyridine ring. |

| Increases the electrophilicity of the pyridine ring. | |

| Enhances aromaticity and thermal stability. researchgate.net | |

| Steric | Can cause steric hindrance, affecting molecular conformation and reactivity at adjacent positions. mdpi.com |

| Participates in intermolecular interactions, influencing crystal packing. |

Impact of the Phenylsulfanyl Moiety on Compound Reactivity and Stability

The phenylsulfanyl group (-SPh), attached at the 2-position of the pyridine ring, also plays a crucial role in defining the reactivity and stability of this compound. ontosight.ai

Reactivity:

Nucleophilic Substitution: The carbon atom at the 2-position, being attached to the electronegative sulfur atom and part of an electron-deficient ring, is a potential site for nucleophilic aromatic substitution (SNAr) reactions. The phenylsulfanyl group can act as a leaving group under certain conditions. irjms.comirjms.com

Oxidation at Sulfur: The sulfur atom in the phenylsulfanyl moiety is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) (phenylsulfinyl) or sulfone (phenylsulfonyl) derivatives. These oxidized forms can exhibit different reactivity and biological activity profiles.

Stability:

Conformational Flexibility: The rotational freedom around the C-S and S-phenyl bonds allows for conformational flexibility. The preferred conformation will be a balance of steric and electronic effects, which can impact the compound's stability and how it interacts with other molecules.

The table below outlines the primary impacts of the phenylsulfanyl moiety:

| Aspect | Impact of the Phenylsulfanyl Moiety |

| Reactivity | The C2-position is susceptible to nucleophilic aromatic substitution. irjms.comirjms.com |

| The sulfur atom can be oxidized to a sulfoxide or sulfone. | |

| Modulates the electronic properties of the pyridine ring. | |

| Stability | The C-S bond contributes to the overall molecular stability. |

| Allows for conformational flexibility through bond rotation. |

Correlations Between Molecular Architecture and Spectroscopic Signatures

The unique arrangement of the nitro group, phenylsulfanyl moiety, and pyridine ring in this compound gives rise to distinct spectroscopic signatures. These signatures provide valuable insights into the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the protons on the pyridine ring are significantly affected by the substituents. The electron-withdrawing nitro group will cause a downfield shift (to higher ppm values) for the remaining protons on the pyridine ring, particularly for the protons at positions 4 and 6. The protons on the phenyl ring of the phenylsulfanyl group will also exhibit characteristic chemical shifts, which can be influenced by the electronic communication with the nitropyridine core.

¹³C NMR: The carbon atoms of the pyridine ring will show chemical shifts that reflect the electron density distribution. The carbon attached to the nitro group (C5) and the carbons ortho and para to it will be deshielded. The carbon attached to the sulfur (C2) will also have a characteristic chemical shift.

¹⁵N NMR: The nitrogen atom of the pyridine ring is a sensitive probe of the electronic environment. The electron-withdrawing nitro group is expected to cause a significant downfield shift in the ¹⁵N NMR signal compared to unsubstituted pyridine. grafiati.comresearchgate.net

Infrared (IR) Spectroscopy:

Nitro Group Vibrations: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will be present.

C-S and C-N Vibrations: Stretching vibrations for the C-S and C-N bonds will also be observable.

UV-Visible (UV-Vis) Spectroscopy:

The electronic transitions within the molecule will give rise to absorption bands in the UV-Vis spectrum. The presence of the conjugated system involving the pyridine ring, the nitro group, and the phenylsulfanyl moiety is expected to result in absorptions at longer wavelengths (bathochromic shift) compared to the individual components. Intramolecular charge-transfer transitions from the phenylsulfanyl group and the pyridine ring to the nitro group are likely to be observed. aip.org

A summary of the expected spectroscopic features is provided in the table below:

| Spectroscopic Technique | Expected Signatures for this compound |

| ¹H NMR | Downfield shifts for pyridine protons due to the nitro group. Characteristic signals for the phenyl protons. |

| ¹³C NMR | Deshielding of pyridine carbons, especially C5 and those ortho/para to the nitro group. |

| ¹⁵N NMR | Downfield shift of the pyridine nitrogen signal. grafiati.comresearchgate.net |

| IR Spectroscopy | Strong asymmetric and symmetric NO₂ stretching bands. Pyridine ring C=C and C=N stretching bands. |

| UV-Vis Spectroscopy | Absorption bands corresponding to π-π* and n-π* transitions, likely showing a bathochromic shift due to extended conjugation and potential for intramolecular charge transfer. aip.org |

Computational and Experimental Approaches to Elucidating Structure-Reactivity Relationships

A combination of computational modeling and experimental studies is essential for a comprehensive understanding of the structure-reactivity relationships of this compound.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure, molecular geometry, and reactivity of molecules. metu.edu.trtandfonline.com For this compound, DFT can be used to:

Calculate the optimized molecular geometry, including bond lengths and angles. researchgate.net

Determine the distribution of electron density and generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack. semanticscholar.org

Calculate spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental spectra. researchgate.netmdpi.com

Model reaction pathways and calculate activation energies to predict the feasibility of different chemical transformations.

Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption spectra (UV-Vis) and provide insights into the nature of the electronic transitions. mdpi.com

Experimental Approaches:

X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This experimental data is invaluable for validating and refining computational models.

Spectroscopic Techniques: Detailed analysis of NMR (¹H, ¹³C, ¹⁵N), IR, and UV-Vis spectra provides crucial information about the electronic and structural features of the molecule in solution and the solid state. researchgate.net

Reactivity Studies: Performing various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, and analyzing the products and reaction rates can experimentally probe the reactivity of different sites within the molecule. Comparing these experimental outcomes with computational predictions allows for a deeper understanding of the factors governing reactivity.

The synergy between these computational and experimental methods provides a robust framework for elucidating the intricate structure-reactivity and structure-property relationships of this compound.

| Approach | Specific Methods | Information Gained |

| Computational | Density Functional Theory (DFT) metu.edu.trtandfonline.com | Optimized geometry, electron density distribution, MEP maps, predicted spectroscopic data, reaction energetics. researchgate.netsemanticscholar.org |

| Time-Dependent DFT (TD-DFT) mdpi.com | Predicted UV-Vis spectra and electronic transitions. | |

| Experimental | X-ray Crystallography | Precise 3D molecular structure in the solid state. |

| NMR, IR, UV-Vis Spectroscopy | Electronic and structural information in solution and solid state. researchgate.net | |

| Reactivity Studies | Experimental validation of predicted reactivity at different molecular sites. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Nitro-2-phenylsulfanylpyridine, and what methodological considerations are critical for optimizing yield?

- Answer : A typical approach involves introducing the nitro group and phenylsulfanyl moiety onto a pyridine backbone. For example, nitration of 2-phenylsulfanylpyridine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Careful monitoring of reaction temperature and stoichiometry is essential to avoid over-nitration or decomposition. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns on the pyridine ring and phenylsulfanyl group.

- IR Spectroscopy : Identify characteristic nitro (N-O stretch ~1520 cm⁻¹) and sulfanyl (C-S stretch ~700 cm⁻¹) bands.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₁H₈N₂O₂S; theoretical MW 248.06 g/mol). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What safety protocols should be followed when handling this compound, given limited toxicity data?

- Answer : Assume potential hazards due to structural analogs (e.g., nitroaromatic compounds). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin/eye contact. Store in a cool, dry environment away from oxidizers. In case of exposure, follow general first-aid measures for nitro compounds: rinse skin/eyes with water and seek medical evaluation .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in electrophilic substitution reactions?

- Answer : The nitro group deactivates the pyridine ring, directing electrophiles to meta positions relative to itself. For instance, bromination may occur at the 3-position of the pyridine ring. Computational studies (DFT calculations) can predict regioselectivity by analyzing electron density maps and frontier molecular orbitals .

Q. What strategies can resolve contradictory data in catalytic applications of this compound, such as inconsistent yields in cross-coupling reactions?

- Answer : Systematically vary reaction parameters:

- Catalyst Loading : Test palladium (0) vs. nickel-based catalysts.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Temperature : Optimize between 80–120°C to balance reaction rate and side-product formation. Document reproducibility across ≥3 trials .

Q. How can researchers assess the environmental persistence of this compound, given the lack of ecological data?

- Answer : Conduct in silico assessments using QSAR models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential. Experimentally, perform OECD 301F (aqueous biodegradation) tests under controlled lab conditions. Monitor degradation products via LC-MS to identify stable intermediates .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Answer : Matrix interference and photodegradation of the nitro group complicate analysis. Use HPLC-UV with a C18 column (acetonitrile/water mobile phase) and protect samples from light. Validate methods via spike-and-recovery experiments (≥80% recovery) and limit of detection (LOD < 0.1 µg/mL) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.